molecular formula C14H13NO2 B11882422 N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide

N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide

Katalognummer: B11882422
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: RJUIHHITSSGWNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of acetamide, featuring a naphthalene ring attached to the acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide typically involves the reaction of naphthalene-1-carboxylic acid with N,N-dimethylacetamide in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with N,N-dimethylacetamide to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: Naphthalen-1-yl-2-hydroxyacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene ring and the acetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • N,N-dimethyl-2-naphthalen-1-ylacetamide
  • 2-hydroxy-N,N-dimethyl-2-naphthalen-1-yl-acetamide
  • N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide

Comparison: N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide is unique due to the presence of both the naphthalene ring and the oxoacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, highlighting its potential for diverse applications.

Eigenschaften

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

N,N-dimethyl-2-naphthalen-1-yl-2-oxoacetamide

InChI

InChI=1S/C14H13NO2/c1-15(2)14(17)13(16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI-Schlüssel

RJUIHHITSSGWNY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C(=O)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.